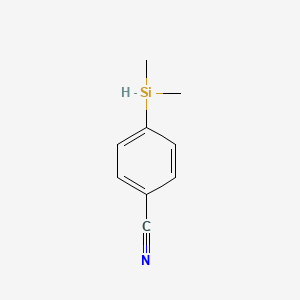![molecular formula C16H11N3 B6318799 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline CAS No. 1841078-75-8](/img/structure/B6318799.png)
3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline
描述
3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline: is a heterocyclic compound that features a fused ring system combining pyrrolo and pyridinyl moieties with an isoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
作用机制
Target of Action
The primary target of 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is the Neurofibrillary Tangles (NFTs) . NFTs are aggregates of hyperphosphorylated tau protein and are a pathological hallmark of several neurodegenerative diseases, including Alzheimer’s disease .
Mode of Action
This compound exhibits high specificity and selectivity for binding to NFTs . This binding interaction is crucial for the compound’s mode of action.
Biochemical Pathways
It is known that the compound’s interaction with nfts can influence the tau pathology, which is a key component of alzheimer’s disease and other neurodegenerative disorders .
Pharmacokinetics
This compound has suitable physicochemical properties and in vivo pharmacokinetics . These properties are essential for the compound’s bioavailability and its ability to reach its target in the body.
Result of Action
The binding of this compound to NFTs can potentially influence the progression of neurodegenerative diseases. By targeting NFTs, the compound could potentially slow down the progression of these diseases and provide a new therapeutic approach .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the cycloaddition of appropriate precursors under controlled conditions. For instance, the reaction of pyrrolo[2,3-c]pyridine with isoquinoline derivatives can be catalyzed by specific reagents to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Chemistry: In chemistry, 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of pharmaceuticals. It is investigated for its ability to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a precursor for the production of specialized chemicals .
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure and are also studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives are known for their potent activities against fibroblast growth factor receptors and are used in cancer research.
Uniqueness: 3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness allows it to interact differently with biological targets compared to other similar compounds, potentially leading to distinct therapeutic effects .
属性
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-4-14-10-18-16(9-13(14)3-1)19-8-6-12-5-7-17-11-15(12)19/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVBIGRMWWMIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)N3C=CC4=C3C=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


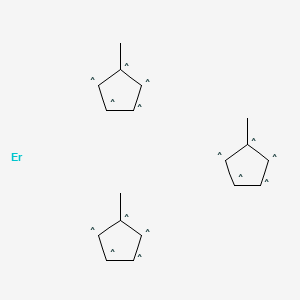
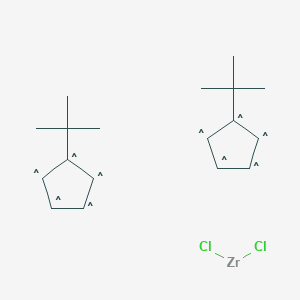
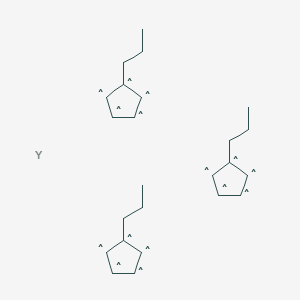
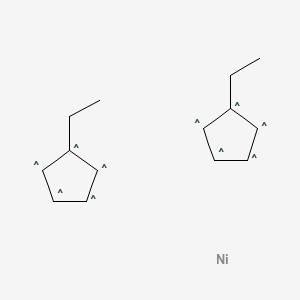
![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
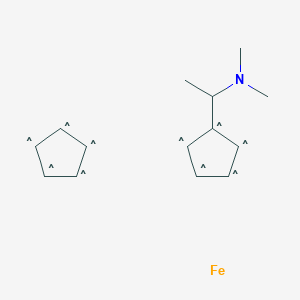
![N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6318767.png)
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

![tert-butyl N-[(1S,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

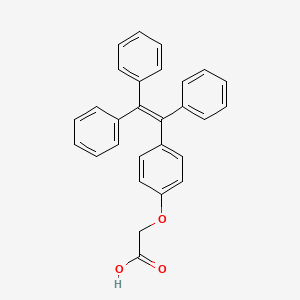
![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)
